5-(Fluorosulfonyl)-2-hydroxybenzoic acid

描述

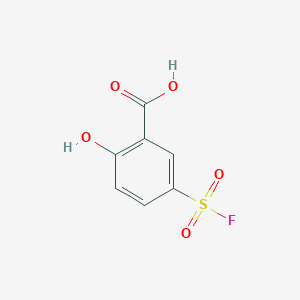

Structure

3D Structure

属性

IUPAC Name |

5-fluorosulfonyl-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO5S/c8-14(12,13)4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHWKZWHBSGGMJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)F)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90308209 | |

| Record name | 5-(Fluorosulfonyl)-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90308209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400-96-4 | |

| Record name | 5-(Fluorosulfonyl)-2-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC202704 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Fluorosulfonyl)-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90308209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(fluorosulfonyl)-2-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Analytical Techniques and Spectroscopic Characterization in Research of 5 Fluorosulfonyl 2 Hydroxybenzoic Acid

High-Resolution Spectroscopic Analysis for Structural Elucidation

Structural elucidation is the foundational step in characterizing any novel compound. For fluorosulfonylated benzoic acids, high-resolution spectroscopy provides unambiguous confirmation of the covalent structure, including the specific arrangement of substituents on the aromatic ring.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of 5-(Fluorosulfonyl)-2-hydroxybenzoic acid. Both ¹H and ¹⁹F NMR are particularly informative.

In a typical ¹H NMR spectrum, the protons on the benzene (B151609) ring would exhibit distinct chemical shifts and coupling patterns due to their unique electronic environments, influenced by the hydroxyl, carboxylic acid, and fluorosulfonyl groups. docbrown.info The aromatic region would show three distinct signals corresponding to the protons at the C3, C4, and C6 positions. The splitting patterns, governed by the n+1 rule, would reveal the number of adjacent protons, helping to confirm the substitution pattern. docbrown.info The acidic protons of the carboxyl and hydroxyl groups are also observable, though their signals can be broad and may exchange with deuterated solvents. docbrown.info

¹⁹F NMR is crucial for directly observing the fluorine atom of the sulfonyl fluoride (B91410) group. Fluorine NMR is characterized by a wide chemical shift range and sensitivity to the local electronic environment, making it a powerful probe. jeolusa.comillinois.edu The ¹⁹F signal provides direct evidence of the sulfonyl fluoride's integrity. Furthermore, coupling between the ¹⁹F nucleus and adjacent aromatic protons (¹⁹F-¹H coupling) can provide through-bond connectivity information, further solidifying the structural assignment. jeolusa.com Techniques like ¹³C NMR, often enhanced by ¹H and ¹⁹F decoupling, are used to observe the carbon skeleton of the molecule. jeolusa.com

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | -COOH | ~11.0 - 13.0 | Singlet (broad) | Highly deshielded; position is concentration and solvent dependent. docbrown.info |

| ¹H | -OH | Variable | Singlet (broad) | Position is variable and may exchange with solvent. |

| ¹H | Aromatic H (C6) | ~8.2 | Doublet | Deshielded by adjacent -SO₂F group. |

| ¹H | Aromatic H (C4) | ~7.8 | Doublet of doublets | Couples to protons at C3 and C6. |

| ¹H | Aromatic H (C3) | ~7.1 | Doublet | Shielded by adjacent -OH group. |

| ¹⁹F | -SO₂F | Variable | Singlet or Multiplet | Chemical shift is highly sensitive to the molecular environment. May show long-range coupling to aromatic protons. jeolusa.com |

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation, which provides structural confirmation. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The electron ionization (EI) mass spectrum would typically show a molecular ion peak ([M]⁺) corresponding to the exact mass of the compound. Characteristic fragmentation patterns for substituted benzoic acids include the loss of small neutral molecules such as H₂O, CO, and CO₂. nih.gov For this specific compound, fragmentation would also likely involve the loss of the sulfonyl fluoride group or its components (e.g., F, SO₂). nih.govnist.gov

In the context of biological studies, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for metabolite profiling. nih.govvu.edu.au This technique can identify and quantify the parent compound and its metabolites in complex biological matrices like serum or cell lysates. nih.govhmdb.ca For instance, the hydrolysis of the sulfonyl fluoride group to a sulfonic acid is a potential metabolic pathway that can be monitored. nih.gov The high sensitivity and specificity of LC-MS/MS allow for the detection of trace amounts of these compounds, which is essential for understanding the compound's stability and fate in a biological system. nih.gov

| m/z (Mass-to-Charge Ratio) | Identity | Fragmentation Pathway |

|---|---|---|

| ~220 | [M]⁺ | Molecular Ion |

| ~201 | [M - F]⁺ | Loss of fluorine atom |

| ~175 | [M - COOH]⁺ | Loss of carboxyl group |

| ~156 | [M - SO₂]⁺ | Loss of sulfur dioxide (after initial fragmentation) |

| ~138 | [M - SO₂F - H]⁺ | Loss of fluorosulfonyl group and hydrogen |

UV-Visible (UV-Vis) and Circular Dichroism (CD) spectroscopy are powerful techniques for studying the binding of ligands to proteins. nih.govnih.gov this compound, being an achiral molecule, does not exhibit a CD spectrum on its own. However, when it binds to a chiral macromolecule such as a protein, it is held in a specific, asymmetric conformation within the binding site. researchgate.net This interaction can result in an "induced" CD spectrum for the ligand, which appears at the wavelengths where the ligand absorbs light. researchgate.net The presence and characteristics of these induced CD signals provide direct evidence of binding and can offer insights into the ligand's conformation upon binding. researchgate.net

UV-Vis spectroscopy can also monitor these binding events. The interaction between the ligand and a protein often perturbs the electronic environment of the ligand's chromophore, leading to changes in its UV-Vis absorption spectrum, such as a shift in the maximum absorption wavelength (λₘₐₓ). nih.gov By titrating a protein with the ligand and monitoring these spectral changes, one can determine binding parameters. Both techniques are valuable for confirming that the compound engages its intended biological target. nih.gov

Chromatographic Separation and Purity Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and for separating it from starting materials, byproducts, or degradation products. rsc.org A reversed-phase HPLC (RP-HPLC) method is typically employed for this purpose. researchgate.netekb.eg

In a common setup, the compound is separated on a C18 stationary phase column. A gradient elution is often used, where the mobile phase composition is changed over time, typically from a highly aqueous phase to a more organic phase (e.g., water and acetonitrile). ekb.eggoogle.com An acid modifier, such as formic acid or trifluoroacetic acid, is usually added to the mobile phase to ensure that the carboxylic acid group remains protonated, leading to sharp, well-defined peaks. vu.edu.augoogle.com Detection is commonly performed using a UV detector set to a wavelength at which the compound strongly absorbs light. thermofisher.com The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. ekb.eg

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Separates compounds based on hydrophobicity. researchgate.net |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase; acid suppresses ionization. vu.edu.au |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid | Organic component (strong solvent) of the mobile phase. ekb.eg |

| Elution | Gradient (e.g., 5% to 95% B over 20 min) | Allows for separation of compounds with a wide range of polarities. |

| Flow Rate | ~1.0 mL/min | Standard flow rate for analytical columns. |

| Detection | UV Absorbance (e.g., at 210 nm or 254 nm) | Detects aromatic compounds. ekb.eg |

X-ray Crystallography for Ligand-Target Complex Structure Determination

X-ray crystallography provides the most detailed, atomic-level view of how a ligand interacts with its biological target. nih.gov This technique is particularly valuable for compounds like this compound, which are designed to form covalent bonds with proteins. nih.govpnas.org By obtaining a high-quality crystal of the target protein in complex with the ligand, researchers can generate a three-dimensional electron density map of the entire system. nih.gov

This map allows for the precise determination of the ligand's binding mode, orientation, and conformation within the protein's active site. nih.gov Crucially, it provides definitive evidence of covalent bond formation between the sulfur atom of the sulfonyl fluoride and a specific nucleophilic amino acid residue (such as serine, tyrosine, or lysine) on the protein. nih.govpnas.org The resulting crystal structure reveals the key intermolecular interactions—hydrogen bonds, hydrophobic interactions, and the newly formed covalent bond—that stabilize the complex. This structural information is invaluable for structure-based drug design, enabling the rational optimization of the ligand to improve its potency and selectivity. nih.govacs.org The coordinates of these complex structures are often deposited in public databases like the Protein Data Bank (PDB). rcsb.org

Biological Activities and Mechanistic Elucidation of 5 Fluorosulfonyl 2 Hydroxybenzoic Acid and Its Derivatives

Enzyme Inhibition Potentials

The unique combination of a salicylic (B10762653) acid core, known for its diverse biological activities, with a reactive sulfonyl fluoride (B91410) moiety makes 5-(fluorosulfonyl)-2-hydroxybenzoic acid a compound of significant interest for its potential as an enzyme inhibitor. The subsequent sections delineate the known inhibitory activities of this compound and its derivatives against various enzymes.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the regulation of neurotransmission, and their inhibition is a key therapeutic strategy for Alzheimer's disease. While various derivatives of salicylic acid have been investigated as cholinesterase inhibitors, specific inhibitory data for this compound against AChE and BChE is not extensively documented in publicly available literature. However, the general class of salicylamide (B354443) and salicylaldehyde (B1680747) derivatives has been explored. For instance, conjugates of tacrine (B349632) with salicylamide have demonstrated potent inhibition of both AChE and BChE, with some derivatives showing selectivity for BChE. mdpi.com The inhibitory constants (IC50) for some of these conjugates are in the nanomolar range, highlighting the potential of the salicylic acid scaffold in designing cholinesterase inhibitors. mdpi.com Further research is required to determine the specific inhibitory potential and selectivity of this compound.

Sirtuin 5 (SIRT5) is a mitochondrial NAD+-dependent deacetylase that plays a crucial role in regulating various metabolic pathways. Recent studies have identified derivatives of 2-hydroxybenzoic acid as selective inhibitors of SIRT5. nih.govontosight.ai A notable example is a hit compound, referred to as compound 11 in a high-throughput screening study, which features a 2-hydroxybenzoic acid functional group. This compound displayed moderate but selective inhibitory activity against SIRT5 with an IC50 value of 26.4 ± 0.8 μM. ontosight.ainih.gov Importantly, this compound showed high selectivity for SIRT5 over other sirtuin isoforms, with no significant inhibition of SIRT1, SIRT2, and SIRT3 observed even at concentrations up to 400 μM. nih.gov The 2-hydroxybenzoic acid moiety is crucial for this inhibitory activity, with the carboxylate group forming key interactions with Arg105 and Tyr102 in the SIRT5 active site. ontosight.ai Further optimization of this scaffold led to the development of even more potent inhibitors. ontosight.ai

Table 1: SIRT5 Inhibition by a 2-Hydroxybenzoic Acid Derivative (Compound 11)

| Enzyme | IC50 (µM) | Selectivity vs SIRT5 |

|---|---|---|

| SIRT5 | 26.4 ± 0.8 | - |

| SIRT1 | > 400 | > 15-fold |

| SIRT2 | > 400 | > 15-fold |

| SIRT3 | > 400 | > 15-fold |

Data sourced from Liu et al. (2022). ontosight.ainih.gov

Protein tyrosine kinases (PTKs) are a large family of enzymes that are key regulators of cellular signaling pathways, and their dysregulation is often implicated in cancer. Salicylic acid-based compounds have emerged as a promising scaffold for the development of PTK inhibitors. For instance, salicylanilides have been synthesized and shown to be potent and selective inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, with some derivatives exhibiting IC50 values in the low nanomolar range (23-71 nM). rsc.org Furthermore, a salicylic acid-based combinatorial library led to the identification of a potent inhibitor of the oncogenic Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2). nih.gov While these studies demonstrate the utility of the salicylic acid scaffold in targeting tyrosine kinases and phosphatases, specific inhibitory data for this compound against any particular tyrosine kinase is not currently available.

Dopamine (B1211576) β-hydroxylase (DBH) is a copper-containing enzyme that catalyzes the conversion of dopamine to norepinephrine, a critical step in catecholamine biosynthesis. Inhibition of DBH is a potential therapeutic strategy for conditions such as hypertension and heart failure. patsnap.com While a variety of compounds have been investigated as DBH inhibitors, there is no specific information in the reviewed literature detailing the inhibitory activity of this compound or its close derivatives against this enzyme. nih.govnih.gov

The xCT antiporter (system xc-) is a cell surface transporter that exchanges intracellular glutamate (B1630785) for extracellular cystine, playing a crucial role in cellular glutathione (B108866) synthesis and redox homeostasis. Inhibition of the xCT antiporter is a potential therapeutic strategy in cancer. The drug sulfasalazine (B1682708), which contains a 5-aminosalicylic acid moiety, is a known inhibitor of the xCT antiporter. researchgate.netnih.gov Structure-activity relationship studies have shown that the salicylic acid portion of sulfasalazine is a key component for its inhibitory activity. nih.gov This suggests that other salicylic acid derivatives could also act as xCT inhibitors. However, direct inhibitory data for this compound on the xCT antiporter has not been specifically reported.

Other Enzyme Inhibition Profiles (e.g., Tyrosinase, α-Amylase, Lipoxygenase)

Derivatives of 2-hydroxybenzoic acid have demonstrated inhibitory activity against a range of enzymes, indicating a broad spectrum of potential therapeutic applications.

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is a target for treating hyperpigmentation disorders. mdpi.com While direct studies on this compound are limited, related benzothiazole (B30560) derivatives have been synthesized and evaluated as tyrosinase inhibitors. For instance, 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol, a derivative, showed exceptionally high tyrosinase inhibitory activity, with an IC₅₀ value of 0.2 ± 0.01 μM, making it 55 times more potent than the standard inhibitor, kojic acid. nih.gov The inhibitory mechanism is linked to the number and position of hydroxyl groups on the phenyl ring. nih.gov Kinetic studies suggest that some inhibitors act competitively, binding to the enzyme's active site. nih.govmui.ac.ir

α-Amylase Inhibition: α-Amylase is a crucial enzyme in carbohydrate digestion, and its inhibition is a strategy for managing type 2 diabetes. nih.gov Studies on various hydroxybenzoic acid derivatives show that their inhibitory effect on α-amylase is closely tied to their molecular structure. mdpi.com The presence of a hydroxyl group at the 2-position of the benzene (B151609) ring positively influences inhibitory activity, whereas a hydroxyl group at the 5-position can weaken it. mdpi.comnih.gov For example, 2,3,4-trihydroxybenzoic acid was found to have the strongest inhibitory effect among a series of tested compounds, with an IC₅₀ value of 17.30 ± 0.73 mM. nih.gov Fluorinated benzenesulfonic ester derivatives of 5-substituted 2-hydroxy-3-nitroacetophenones have also been investigated, with one derivative showing an IC₅₀ of 3.1 ± 0.110 µM against α-amylase. nih.gov

Lipoxygenase Inhibition: Lipoxygenases (LOX) are enzymes involved in the synthesis of leukotrienes, which are inflammatory mediators. nih.govrsc.org Inhibition of the 5-lipoxygenase (5-LOX) pathway can therefore reduce inflammation. rsc.org While direct data on this compound is scarce, other derivatives of acids have been shown to inhibit LOX enzymes. For example, linoleyl hydroxamic acid demonstrated potent inhibition of 12-LO and 15-LO with IC₅₀ values of 0.6 µM and 0.02 µM, respectively. doaj.org Certain chalcogen-containing inhibitors have been shown to block 5-LOX activity in leukocytes, targeting essential steps in the biosynthetic route for the pro-inflammatory mediator leukotriene B4 (LTB₄). mdpi.com

| Derivative Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Source |

|---|---|---|---|

| 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol | Tyrosinase | 0.2 ± 0.01 μM | nih.gov |

| Kojic Acid (Reference) | Tyrosinase | ~11 μM (calculated from data) | nih.gov |

| 2,3,4-trihydroxybenzoic acid | α-Amylase | 17.30 ± 0.73 mM | nih.gov |

| 5-fluoro-2-(4-(methoxyphenyl)sulfonyl) substituted derivative 2f | α-Amylase | 3.1 ± 0.110 µM | nih.gov |

| Linoleyl hydroxamic acid | 12-Lipoxygenase (12-LO) | 0.6 μM | doaj.org |

| Linoleyl hydroxamic acid | 15-Lipoxygenase (15-LO) | 0.02 μM | doaj.org |

Protein Binding and Molecular Interactions

The interaction of small molecules with proteins is fundamental to their distribution, metabolism, and biological activity. Derivatives of 2-hydroxybenzoic acid have been shown to bind to various proteins, influencing their function.

Investigating Specific Protein Binding Sites

Studies have focused on the binding of 2-hydroxybenzoic acid derivatives to serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), which are major transport proteins in the blood. nih.govresearchgate.net The binding affinity of these compounds is crucial as it affects their bioavailability and half-life in the body. researchgate.net For HSA, it is understood that there is approximately one binding site for compounds like 4-hydroxybenzoic acid (4-HBA) and vanillic acid (VA). nih.gov Similarly, derivatives of 5-Fluorouracil, a related fluorinated compound, have been shown to bind to BSA, with binding sites that may be selective to the type of compound. researchgate.net In silico docking studies have helped identify specific amino acid residues involved in these interactions. For example, the binding of 5-acetamido-2-hydroxy benzoic acid derivatives to the COX-2 enzyme involves interactions with hydrophilic amino acid residues like Arg120 and Tyr355 at the entrance of the active site. mdpi.com

Nature of Protein-Ligand Interactions (Covalent vs. Non-Covalent)

The binding of 2-hydroxybenzoic acid derivatives to proteins is typically non-covalent. nih.gov These interactions are primarily driven by hydrogen bonds and hydrophobic forces. nih.gov Thermodynamic analysis of the binding of 4-HBA and vanillic acid to HSA confirmed that hydrogen bonds and Van der Waals forces were the main contributors to the binding process. nih.gov Molecular docking studies of α-amylase inhibitors revealed that hydrogen bonding was the primary force responsible for the interaction. nih.gov The sulfonyl group in some derivatives is noted for its ability to engage in noncovalent bonding with amino acid residues such as lysine, histidine, and serine. nih.gov The fluorescence quenching mechanism for HSA by 4-HBA was attributed to a static process, indicating the formation of a ground-state complex, whereas for vanillic acid, a dynamic quenching mechanism was suggested. nih.gov

Influence on Protein Conformation and Stability

The binding of ligands can induce conformational changes in proteins, affecting their stability and function. The interaction of 5-Fluorouracil derivatives with BSA was found to alter the protein's conformation. researchgate.net Similarly, the binding of para-aminobenzoic acid derivatives to serum proteins resulted in major alterations of the protein's secondary structure. conicet.gov.ar Studies on 2-hydroxybenzoic acid derivatives as selective inhibitors for the enzyme SIRT5 showed that the hit compound stabilized the protein in a dose-dependent manner. nih.govnih.gov Conversely, the binding of 4-HBA and vanillic acid to HSA led to the formation of a less stable complex, as indicated by a decrease in the binding constant with increasing temperature. nih.gov

| Compound | Protein | Binding Constant (Kₐ or Kₛᵥ) | Primary Interaction Forces | Source |

|---|---|---|---|---|

| 5-Fluorouracil derivative (1) | Bovine Serum Albumin (BSA) | 8.84 x 10⁴ M⁻¹ | Not Specified | researchgate.net |

| Salicylic acid (related compound) | Bovine Serum Albumin (BSA) | 1.89 x 10⁴ M⁻¹ | Not Specified | researchgate.net |

| 4-Hydroxybenzoic acid (4-HBA) | Human Serum Albumin (HSA) | Kₛᵥ = 1.07 x 10⁴ M⁻¹ (at 298K) | Hydrogen bonds, Van der Waals forces | nih.gov |

| Vanillic acid (VA) | Human Serum Albumin (HSA) | Kₛᵥ = 0.54 x 10⁴ M⁻¹ (at 298K) | Hydrogen bonds, Van der Waals forces | nih.gov |

Anti-Inflammatory Activities and Pain Modulation

Derivatives of 2-hydroxybenzoic acid are being explored as novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy and side-effect profiles. nih.gov Inflammation is a defensive response that can become harmful, and inhibiting its pathways is a key therapeutic strategy. rsc.orgnih.gov

The anti-inflammatory and analgesic activities of these compounds are often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of prostaglandins (B1171923) that mediate pain and inflammation. mdpi.com For instance, derivatives of 5-acetamido-2-hydroxy benzoic acid have been designed to increase selectivity for COX-2. mdpi.comnih.gov In vivo studies using a writhing test induced by acetic acid demonstrated that a benzyl (B1604629) derivative (PS3) at doses of 20 and 50 mg/kg reduced painful activity by 74% and 75%, respectively. mdpi.comnih.gov

Another mechanism involves the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, which is a central regulator of inflammation. nih.gov A fluorine-substituted benzo[h]quinazoline-2-amine derivative was shown to significantly reduce the phosphorylation of IκBα and p65, key components of the NF-κB pathway. nih.gov Furthermore, a hydrogen sulfide (B99878) (H₂S)-releasing derivative of mesalamine (5-amino-2-hydroxybenzoic acid) demonstrated antinociceptive effects in a model of post-inflammatory hypersensitivity, suggesting a role for H₂S as a neuromodulator with anti-inflammatory properties. nih.gov This compound, ATB-429, was shown to down-regulate colonic COX-2 and interleukin-1β mRNA expression. nih.gov

| Compound | Test Model | Dose | Analgesic Effect (% Reduction in Painful Activity) | Source |

|---|---|---|---|---|

| 5-phenylacetamidosalicylic acid (PS3) | Acetic acid-induced writhing | 20 mg/kg | 74% | mdpi.comnih.gov |

| 5-phenylacetamidosalicylic acid (PS3) | Acetic acid-induced writhing | 50 mg/kg | 75% | mdpi.comnih.gov |

| 4-(4-((4-formylphenoxy)methyl)-1H-1,2,3-trizol-1-yl) benzoic acid | "Hot plate" test | 100 mg/kg | 70.7% | healthinformaticsjournal.com |

| 4-(4-((4-formylphenoxy)methyl)-1H-1,2,3-trizol-1-yl) benzoic acid | "Acetic acid writhing" test | 50 mg/kg | 81% | healthinformaticsjournal.com |

Antioxidant Properties and Reactive Oxygen Species Scavenging

Reactive oxygen species (ROS) are by-products of cellular metabolism that, in excess, can cause oxidative stress and damage to lipids, proteins, and DNA. semanticscholar.org Antioxidants can mitigate this damage by scavenging these reactive species. nih.gov

Hydroxybenzoic acids and their derivatives are known to possess significant antioxidant properties. semanticscholar.organtiox.org This activity is strongly dependent on the number and position of hydroxyl (-OH) groups on the aromatic ring. mdpi.com Generally, antioxidant capacity increases with the number of hydroxyl groups. mdpi.com Compounds with hydroxyl groups in the ortho and para positions relative to the carboxyl group tend to exhibit the best antioxidant properties against radicals like the superoxide (B77818) radical. semanticscholar.org For example, gallic acid (3,4,5-trihydroxybenzoic acid), with three hydroxyl groups, consistently shows very high antioxidant activity in various assays. mdpi.com

These compounds exert their effects by scavenging ROS such as hydrogen peroxide (H₂O₂), superoxide (O₂·⁻), and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.govsemanticscholar.orgmdpi.com The mechanism involves the donation of a hydrogen atom from a hydroxyl group to the free radical, forming a more stable phenoxyl radical. mdpi.com Studies on benzothiazole derivatives have shown strong scavenging activity against ROS and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals, suggesting these antioxidant effects may contribute to their other biological activities, such as anti-melanogenesis. nih.govresearchgate.net The ability to reduce intracellular ROS levels has been demonstrated in cell-based assays, where pretreatment with these compounds can protect cells from oxidative stress induced by agents like H₂O₂. nih.gov

| Hydroxybenzoic Acid Derivative | Antioxidant Assay | Activity (IC₅₀ or Relative Value) | Source |

|---|---|---|---|

| 3,4,5-trihydroxybenzoic acid (Gallic Acid) | DPPH Radical Scavenging | IC₅₀ = 2.42 ± 0.08 μM | mdpi.com |

| 2,5-dihydroxybenzoic acid (Gentisic Acid) | DPPH Radical Scavenging | IC₅₀ = 6.43 ± 0.17 μM | mdpi.com |

| 3,4-dihydroxybenzoic acid (Protocatechuic Acid) | DPPH Radical Scavenging | IC₅₀ = 11.23 ± 0.22 μM | mdpi.com |

| 2,3,4-trihydroxybenzoic acid | DPPH Radical Scavenging | High (Specific value not provided) | antiox.org |

| 2-hydroxybenzoic acid (Salicylic Acid) | Superoxide Radical Scavenging | Best among monohydroxybenzoic derivatives | semanticscholar.org |

Based on a comprehensive review of available scientific literature, there is no published research detailing the specific biological activities of the chemical compound this compound within the requested frameworks of antineoplastic, antimicrobial, neuroprotective, cellular signaling, or senescence-modulating effects.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information focused solely on this compound. The provided outline addresses highly specific biological activities that have not been investigated or reported for this compound in peer-reviewed sources.

To maintain scientific accuracy and adhere to the strict instruction of focusing exclusively on the specified compound, the article cannot be written. Information on related compounds, such as other hydroxybenzoic acid derivatives, cannot be substituted as it would be scientifically inaccurate and misleading.

Structure Activity Relationship Sar Studies for 5 Fluorosulfonyl 2 Hydroxybenzoic Acid and Its Derivatives

Identification of Essential Pharmacophoric Elements

The fundamental structure of 5-(fluorosulfonyl)-2-hydroxybenzoic acid is built upon a salicylic (B10762653) acid scaffold, a well-known pharmacophore in medicinal chemistry. The key structural components essential for its biological activity are the specific arrangement of the hydroxyl and carboxylic acid groups on the benzene (B151609) ring, and the presence of the fluorosulfonyl moiety.

The 2-hydroxybenzoic acid core is critical. The ortho-positioning of the hydroxyl and carboxylic acid groups facilitates intramolecular hydrogen bonding and provides a specific geometry for interaction with biological targets. The carboxylic acid can act as a hydrogen bond donor and acceptor and can exist as a carboxylate anion under physiological conditions, enabling ionic interactions. The phenolic hydroxyl group also serves as a crucial hydrogen bond donor and acceptor.

The aromatic ring acts as a rigid scaffold, orienting the functional groups for optimal binding with a target protein. It can also participate in non-covalent interactions such as π-π stacking and hydrophobic interactions within the binding site.

The 5-(fluorosulfonyl) group (-SO₂F) is a pivotal feature, often functioning as a covalent "warhead". This electrophilic moiety is relatively stable but can react with nucleophilic amino acid residues (like serine, lysine, or tyrosine) in a protein's active site, leading to the formation of a stable covalent bond and, consequently, irreversible inhibition. The reactivity of this group is modulated by the electronic properties of the aromatic ring to which it is attached.

A general pharmacophore model for this class of compounds would therefore include:

An aromatic ring feature.

A hydrogen bond donor feature (the hydroxyl group).

A hydrogen bond acceptor/negatively ionizable feature (the carboxylic acid group).

A covalent-binding electrophilic center (the fluorosulfonyl group).

Positional and Substituent Effects on Biological Potency and Selectivity

The placement and nature of substituents on the aromatic ring of this compound can dramatically influence its biological potency and selectivity. While extensive SAR studies on a broad library of its derivatives are not widely published, principles derived from related salicylic acid analogs and sulfonyl fluoride-containing compounds allow for predictions on how structural modifications would impact activity.

Positional Effects: The relative orientation of the three key functional groups is paramount. The 1-carboxy, 2-hydroxy substitution pattern is characteristic of salicylic acid's biological activity. Altering the position of the fluorosulfonyl group from the C5 position would change the molecule's electronic distribution and steric profile, likely affecting its binding affinity and reactivity. For instance, moving the strongly electron-withdrawing -SO₂F group could alter the acidity of both the carboxylic acid and the phenolic hydroxyl, thereby influencing its interactions with a target.

Substituent Effects: Introducing additional chemical groups onto the benzene ring can modulate the compound's properties in several ways:

Electronic Effects: The addition of electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., methyl, methoxy) can fine-tune the reactivity of the fluorosulfonyl warhead. Electron-withdrawing groups would be expected to increase the electrophilicity of the sulfur atom, potentially accelerating the rate of covalent bond formation.

Steric Effects: The size and shape of substituents can dictate how well the molecule fits into the binding pocket of a target protein. Bulky substituents could either provide additional beneficial interactions in a large pocket or cause steric hindrance that prevents optimal binding.

Lipophilic Effects: The introduction of non-polar substituents can increase the molecule's lipophilicity (fat-solubility). This can enhance its ability to cross cell membranes and interact with hydrophobic regions of a protein, but excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.

The following interactive table summarizes the predicted impact of introducing a hypothetical substituent 'R' at different positions on the this compound ring.

| Position of 'R' | Nature of 'R' | Predicted Effect on Potency | Rationale |

| 3 or 6 | Small, non-polar | Potentially Increased | May fit into a small hydrophobic pocket. |

| 3 or 6 | Bulky | Likely Decreased | Steric hindrance with the binding site or adjacent functional groups. |

| 4 | Electron-withdrawing | Potentially Increased | May enhance the reactivity of the fluorosulfonyl group. |

| 4 | Electron-donating | Potentially Decreased | May reduce the reactivity of the fluorosulfonyl group. |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Hydrophobicity parameters (e.g., clogP): This describes the lipophilicity of the molecule, which often has an optimal value for maximum activity. fip.org

Electronic parameters (e.g., Hammett constants, dipole moment): These quantify the electronic influence of substituents on the reactivity of the pharmacophore.

Steric parameters (e.g., molar refractivity, Taft parameters): These account for the size and shape of the molecule and its substituents.

A hypothetical QSAR equation might take the form:

log(1/IC₅₀) = c₁(clogP) - c₂(clogP)² + c₃(σ) + c₄(Es) + constant

Where IC₅₀ is the concentration required for 50% inhibition, clogP represents lipophilicity, σ represents the electronic effect of a substituent, and Es represents its steric effect. Such a model would be invaluable for the virtual screening and rational design of new, more potent derivatives. fip.orgresearchgate.net

Ligand Efficiency and Lipophilicity Considerations in SAR

In modern drug discovery, it is not enough for a compound to be potent; it must also have favorable physicochemical properties. Ligand efficiency (LE) and lipophilic efficiency (LipE) are two important metrics used to evaluate the quality of a compound during the optimization process.

Ligand Efficiency (LE) measures the binding energy per heavy (non-hydrogen) atom. It is calculated as:

LE = -ΔG / N or LE ≈ 1.4 * pIC₅₀ / N

where ΔG is the Gibbs free energy of binding, pIC₅₀ is the negative logarithm of the IC₅₀, and N is the number of heavy atoms. A higher LE value is generally preferred, as it indicates that the molecule is making more efficient use of its atoms to bind to the target.

Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. While some degree of lipophilicity is necessary for membrane permeation, high lipophilicity can lead to problems such as poor solubility, high plasma protein binding, and non-specific toxicity. nih.govrsc.org

Lipophilic Efficiency (LipE) relates the potency of a compound to its lipophilicity:

LipE = pIC₅₀ - clogP

A higher LipE value is desirable, as it indicates greater potency for a given level of lipophilicity. During lead optimization, the goal is often to increase potency while maintaining or decreasing lipophilicity, thus improving the LipE.

The table below provides a hypothetical analysis of these metrics for a series of this compound derivatives.

| Compound | pIC₅₀ | Heavy Atoms (N) | clogP | LE | LipE |

| FSHBA | 5.5 | 14 | 2.3 | 0.55 | 3.2 |

| Derivative 1 (+CH₃) | 5.8 | 15 | 2.8 | 0.54 | 3.0 |

| Derivative 2 (+Cl) | 6.2 | 15 | 3.0 | 0.58 | 3.2 |

| Derivative 3 (+CF₃) | 6.5 | 18 | 3.2 | 0.51 | 3.3 |

This analysis helps in selecting promising candidates for further development. For instance, Derivative 2 shows an improved LE and a maintained LipE compared to the parent compound, making it an interesting candidate. Derivative 3, while more potent, has a lower LE, suggesting its increased size is not being used as efficiently for binding.

Computational Chemistry and Molecular Modeling for 5 Fluorosulfonyl 2 Hydroxybenzoic Acid

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as 5-(Fluorosulfonyl)-2-hydroxybenzoic acid, and a macromolecular target, typically a protein.

Molecular Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. This method helps in understanding the binding affinity and mode of interaction. For derivatives of 2-hydroxybenzoic acid, docking studies have been instrumental in identifying potential protein targets and optimizing inhibitor potency. For example, in the development of inhibitors for Sirtuin 5 (SIRT5), a deacetylase involved in metabolic pathways, molecular docking revealed that the 2-hydroxybenzoic acid moiety is essential for activity. nih.gov Docking simulations showed that the carboxylate group forms critical electrostatic interactions and hydrogen bonds with key residues like Arg105 and Tyr102 within the SIRT5 binding pocket, while the adjacent hydroxyl group often forms a hydrogen bond with another residue, such as Val221. nih.gov Similar docking approaches have been used to evaluate the binding of other salicylic (B10762653) acid derivatives to targets like cyclooxygenase-2 (COX-2). mdpi.comnih.gov

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-target complex over time. Following docking, MD simulations can assess the stability of the predicted binding pose and the flexibility of the protein and ligand. nih.gov These simulations, which can run for nanoseconds or longer, confirm whether key interactions, such as hydrogen bonds observed in docking, are maintained. bohrium.comresearchgate.net For instance, an MD simulation could verify the stability of the interactions between the fluorosulfonyl group of this compound and specific amino acid residues in a target's binding site.

A summary of key interactions identified for the parent scaffold in a target protein is presented below.

| Interaction Type | Ligand Group | Target Residue (SIRT5 Example) | Reference |

| Salt Bridge | Carboxylate (-COOH) | Arginine (Arg105) | nih.gov |

| Hydrogen Bond | Carboxylate (-COOH) | Tyrosine (Tyr102) | nih.gov |

| Hydrogen Bond | Hydroxyl (-OH) | Valine (Val221) | nih.gov |

| Pi-Pi Stacking | Phenyl Ring | Phenylalanine (Phe223) | nih.gov |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov DFT calculations can provide valuable information about a molecule's properties without the need for experimental synthesis and analysis.

For compounds like this compound, DFT can be used to determine:

Optimized Molecular Geometry: Predicting bond lengths and angles in the most stable conformation.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. researchgate.net

Molecular Electrostatic Potential (MEP): Creating a 3D map that shows the charge distribution on the molecule's surface. The MEP helps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), predicting sites for intermolecular interactions. nih.govresearchgate.net

Reactivity Descriptors: DFT can compute global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index, which help in comparing the reactivity of different molecules. researchgate.net

Studies on salicylic acid and its isomers have used DFT to confirm that salicylic acid is a highly reactive molecule, a trait influenced by its electronic properties and charge distribution. researchgate.net Similar calculations for this compound would elucidate how the electron-withdrawing fluorosulfonyl group influences the reactivity of the phenyl ring and the acidity of the carboxylic acid and hydroxyl groups.

In Silico Prediction of Pharmacological Profiles (e.g., ADMET)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. nih.gov These computational models use a compound's structure to forecast its pharmacokinetic and toxicological profile, helping to identify candidates with favorable properties and flag potential liabilities. mdpi.com

For this compound, ADMET prediction tools could generate data on several key parameters. Studies on related benzoic acid derivatives have successfully used these tools to evaluate their drug-likeness. mdpi.comnih.govjonuns.com For example, predictions often assess compliance with established guidelines like Lipinski's Rule of Five, which indicates if a compound has physicochemical properties consistent with orally active drugs. mdpi.com

Below is an example table of ADMET properties that could be predicted for the compound, based on typical parameters evaluated for similar molecules.

| Property | Predicted Value/Classification | Importance |

| Molecular Weight | ~220 g/mol | Adherence to Lipinski's Rule (<500) |

| LogP (Lipophilicity) | Predicted positive value | Influences absorption and distribution |

| Hydrogen Bond Donors | 2 | Adherence to Lipinski's Rule (≤5) |

| Hydrogen Bond Acceptors | 5 | Adherence to Lipinski's Rule (≤10) |

| Gastrointestinal (GI) Absorption | High/Low | Predicts oral bioavailability |

| Blood-Brain Barrier (BBB) Permeant | Yes/No | Indicates potential for CNS effects |

| CYP450 Inhibition | Inhibitor/Non-inhibitor | Predicts potential for drug-drug interactions |

| Hepatotoxicity | Predicted Positive/Negative | Flags potential for liver damage |

Elucidation of Specific Binding Modes and Allosteric Modulation

The elucidation of specific binding modes is a primary outcome of molecular docking and dynamics simulations. These studies provide a detailed, atomic-level view of how a ligand fits into its target. As seen with 2-hydroxybenzoic acid derivatives targeting SIRT5, the binding mode is defined by a specific network of interactions, including salt bridges and hydrogen bonds, which anchor the ligand in the active site. nih.gov The orientation of the molecule is critical; for instance, the carboxylate and hydroxyl groups are essential "warhead" fragments that must be positioned correctly to interact with key residues like Arg105, Tyr102, and Val221 to achieve inhibition. nih.gov

Metabolomics and Biotransformation Research of 5 Fluorosulfonyl 2 Hydroxybenzoic Acid

Identification of Metabolic Pathways and Metabolite Structures

The metabolic pathways of 5-(fluorosulfonyl)-2-hydroxybenzoic acid are anticipated to involve several key enzymatic reactions, primarily targeting the aromatic ring and its functional groups. Based on the metabolism of analogous compounds, the principal transformation routes are likely to include hydroxylation, desulfonation, and conjugation.

Fluorinated aromatic compounds are generally more resistant to metabolic degradation compared to their non-fluorinated counterparts. annualreviews.orgresearchgate.net However, microbial systems, particularly bacteria from the genus Pseudomonas, have demonstrated the ability to catabolize aromatic compounds containing the pentafluorosulfanyl (SF5) group, which is structurally related to the fluorosulfonyl group. nih.gov For instance, the biodegradation of 5-(pentafluorosulfanyl)-2-aminophenol by Pseudomonas spp. has been shown to yield metabolites such as an N-acetylated derivative and 4-(pentafluorosulfanyl)catechol. nih.gov This suggests that initial metabolic steps for this compound could involve modifications to the amino or hydroxyl groups, if present, or hydroxylation of the aromatic ring.

The fluorosulfonyl group itself represents a target for enzymatic action. While the carbon-fluorine bond is exceptionally strong, enzymatic cleavage is possible. nih.gov The metabolism of some fluorinated aromatic compounds has been shown to result in the release of fluoride (B91410) ions, indicating C-F bond cleavage. annualreviews.orgnih.gov It is plausible that hydrolytic or reductive enzymatic processes could lead to the cleavage of the S-F bond, followed by desulfonation.

Common metabolic pathways for salicylic (B10762653) acid and its derivatives in various organisms include hydroxylation and conjugation. mdpi.comnih.govnottingham.ac.uk Therefore, it is reasonable to hypothesize that this compound could undergo further hydroxylation of the benzene (B151609) ring, leading to the formation of catechol or gentisic acid analogues. Subsequent conjugation reactions with molecules such as glycine, glucuronic acid, or sulfate (B86663) are also likely to occur, facilitating excretion.

Table 1: Postulated Metabolic Pathways and Potential Metabolites of this compound

| Metabolic Pathway | Potential Intermediate/Metabolite | Description |

| Hydroxylation | 5-(Fluorosulfonyl)-2,3-dihydroxybenzoic acid | Addition of a hydroxyl group to the aromatic ring, potentially catalyzed by mono- or dioxygenases. |

| 5-(Fluorosulfonyl)-2,5-dihydroxybenzoic acid | Alternative hydroxylation position on the aromatic ring. | |

| Desulfonation | 2-Hydroxybenzoic acid (Salicylic acid) | Cleavage of the carbon-sulfur bond, removing the fluorosulfonyl group. |

| S-F Bond Cleavage | 5-(Sulfonyl)-2-hydroxybenzoic acid | Hydrolytic or reductive cleavage of the sulfur-fluorine bond. |

| Conjugation | Glycine conjugate of this compound | Formation of an amide bond with glycine. |

| Glucuronide conjugate of this compound | Conjugation with glucuronic acid at the hydroxyl or carboxyl group. |

This table presents hypothetical pathways based on the metabolism of structurally related compounds.

Biotransformation by Microbial Systems and Enzymes

Microorganisms play a pivotal role in the degradation of aromatic compounds in the environment. mdpi.comnih.govresearchgate.net The biotransformation of this compound is likely to be mediated by a consortium of soil and aquatic microorganisms possessing specialized enzymatic machinery.

Bacteria, particularly species of Pseudomonas, are well-known for their ability to degrade a wide array of aromatic pollutants. nih.govnih.gov These bacteria often employ oxygenases to initiate the breakdown of the aromatic ring. The presence of a fluorosulfonyl group may render the compound more resistant to microbial attack due to its electron-withdrawing nature. researchgate.net However, studies on other sulfonated aromatic compounds have shown that some microbes can utilize them as a sole source of carbon or sulfur.

The initial steps in the microbial degradation of aromatic compounds typically involve the action of dioxygenases or monooxygenases, which introduce hydroxyl groups onto the aromatic ring, leading to the formation of catechol or protocatechuate intermediates. These intermediates are then subject to ring cleavage by other enzymes. In the case of this compound, it is plausible that a similar pathway is followed, ultimately leading to the mineralization of the compound to carbon dioxide, water, and inorganic ions, including fluoride and sulfate.

The enzymatic cleavage of the fluorosulfonyl group is a critical step in the complete degradation of this molecule. While specific enzymes capable of cleaving the S-F bond in this context have not been identified, various desulfonating enzymes are known to exist in microorganisms. These enzymes can catalyze the removal of sulfonate groups from aromatic rings, often as an initial step in the degradation pathway.

Fungi are also known to be effective in the biotransformation of xenobiotic compounds, including fluorinated drugs. doi.org They possess a diverse range of enzymes, such as cytochrome P450 monooxygenases, which can carry out a variety of oxidative reactions.

Characterization of Active and Inactive Metabolites

The biological activity of the metabolites of this compound would depend on their chemical structure and their ability to interact with biological targets. Without specific experimental data, the characterization of active and inactive metabolites remains speculative.

Metabolites that retain the core structure of salicylic acid might exhibit some of its known biological activities, such as anti-inflammatory properties. However, the presence and position of the fluorosulfonyl group and any additional hydroxyl groups would significantly influence this activity. For instance, studies on substituted salicylic acids have shown that the nature and position of the substituent can either enhance or diminish their metabolic stimulant effects. nih.gov

Conversely, metabolites that have undergone significant structural changes, such as ring cleavage or extensive conjugation, are likely to be biologically inactive and represent detoxification products. The process of conjugation, in particular, is a common mechanism in many organisms to increase the water solubility of xenobiotics and facilitate their excretion, thereby reducing their potential toxicity.

The formation of reactive intermediates during metabolism is also a possibility. For example, the metabolic activation of some fluorinated compounds can lead to the formation of toxic metabolites. acs.org The potential for this compound to form such intermediates would require dedicated toxicological studies.

Emerging Research Directions and Future Perspectives for 5 Fluorosulfonyl 2 Hydroxybenzoic Acid

Exploration of Novel Therapeutic Applications

Currently, there is a lack of specific research on the novel therapeutic applications of 5-(Fluorosulfonyl)-2-hydroxybenzoic acid. The presence of the salicylic (B10762653) acid backbone, a common motif in many anti-inflammatory drugs, could suggest a potential area of investigation for its anti-inflammatory properties. However, without dedicated studies, this remains speculative. Future research would need to focus on in-vitro and in-vivo studies to determine any pharmacological activity and potential therapeutic targets.

Application in Diagnostic and Imaging Probes

The application of this compound in diagnostic and imaging probes is not yet an area of active research according to available scientific literature. The fluorosulfonyl group is known for its reactivity, which could potentially be harnessed for covalent labeling of biological targets. This characteristic is often exploited in the development of chemical probes. Future research could explore its potential as a reactive handle for conjugation with imaging agents or for activity-based protein profiling.

Green Chemistry Approaches in Synthetic Development

There is limited information available regarding the application of green chemistry principles to the synthesis of this compound. Traditional synthetic routes for similar compounds often involve reagents and solvents that are not environmentally benign. The development of greener synthetic methodologies for this compound would be a valuable research direction. This could include exploring enzymatic synthesis, the use of greener solvents, and the development of more atom-economical reaction pathways.

Development of Advanced Delivery Systems

As a relatively understudied compound, there has been no significant research into the development of advanced delivery systems for this compound. Should a therapeutic application be identified, research into appropriate delivery systems would be a necessary subsequent step. This could involve encapsulation in nanoparticles, liposomes, or other carriers to improve its solubility, stability, and bioavailability.

Integration of Omics Data for Systems Biology Understanding

There is currently no available omics data (genomics, proteomics, metabolomics) related to the effects of this compound. The application of systems biology approaches would be premature without initial evidence of biological activity. If future studies reveal a cellular or physiological effect, omics technologies would be instrumental in elucidating its mechanism of action and potential off-target effects.

常见问题

Basic: What synthetic strategies are effective for preparing 5-(Fluorosulfonyl)-2-hydroxybenzoic acid and its derivatives?

Methodological Answer:

Microwave-assisted synthesis using Copper/Zeolite catalysts has been optimized for sulfonamide derivatives. For example, 5-(4-chlorophenylsulfonamido)-2-hydroxybenzoic acid was synthesized via nucleophilic substitution under microwave irradiation (80°C, 30 min), achieving a 92% yield . Key steps include:

- Catalyst optimization : Copper/Zeolite enhances reaction efficiency by promoting sulfonamide bond formation.

- Reaction monitoring : Use HPLC or TLC to track intermediate formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization.

Derivatization via hydrazide or thiocarbohydrazide scaffolds can expand functional diversity for biological applications .

Basic: How can structural characterization of this compound derivatives be performed?

Methodological Answer:

Multi-spectral analysis is critical:

- NMR/HSQC : Assign protons (e.g., aromatic splitting patterns in 5-(4-chlorophenylsulfonamido)-2-hydroxybenzoic acid) and confirm sulfonamide connectivity .

- Mass spectrometry : Identify molecular ion peaks (e.g., M+2 at m/z 329.35 for halogenated derivatives) .

- FT-IR : Confirm functional groups (e.g., S=O stretching at 1150–1250 cm⁻¹ for sulfonyl groups) .

Advanced: How can contradictory spectroscopic data for sulfonamide derivatives be resolved?

Methodological Answer:

Contradictions often arise from:

- Regioisomerism : Use 2D NMR (e.g., HSQC, HMBC) to distinguish substituent positions. For example, HSQC confirmed the sulfonamide linkage in 5-(4-chlorophenylsulfonamido)-2-hydroxybenzoic acid .

- Dynamic effects : Variable-temperature NMR can resolve overlapping signals caused by rotational barriers in sulfonamide bonds.

- Computational validation : Compare experimental IR/UV-Vis with DFT-calculated spectra (B3LYP/6-311++G(d,p)) .

Advanced: What catalytic systems improve yield in sulfonylation reactions involving this compound?

Methodological Answer:

- Microwave-assisted catalysis : Copper/Zeolite reduces reaction time (15–30 min vs. hours) and improves regioselectivity .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency.

- Air-sensitive conditions : For halogenated derivatives, inert atmospheres (N₂/Ar) prevent side reactions .

Basic: What in vitro assays are suitable for screening bioactivity of derivatives?

Methodological Answer:

- Antibacterial screening : Use MIC assays against E. coli or S. aureus for sulfonamide derivatives .

- Anti-cancer profiling : MTT assays on cancer cell lines (e.g., MCF-7) with thiocarbohydrazide analogs .

- Enzyme inhibition : Test GO (glycolate oxidase) inhibition for metabolic disorders using fluorometric assays .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- DFT studies : Calculate HOMO/LUMO gaps to predict reactivity. For example, 5-(2-chloroacetamide)-2-hydroxybenzoic acid showed a HOMO-LUMO gap of 4.2 eV, indicating stability .

- Docking simulations : Screen derivatives against targets (e.g., COX-2 for NSAID activity) using AutoDock Vina .

- ADMET prediction : Use QikProp or SwissADME to optimize pharmacokinetic properties (e.g., logP <5 for bioavailability) .

Advanced: What challenges arise in pharmacokinetic studies of this compound derivatives?

Methodological Answer:

- Metabolic stability : In Wistar rats, esterase-mediated hydrolysis of prodrugs can reduce plasma half-life. Address via:

- Stabilizing modifications : Methylation of hydroxyl groups .

- LC-MS/MS quantification : Detect metabolites with a LOQ of 0.1 ng/mL .

- Tissue distribution : Use radiolabeled tracers (³H/¹⁴C) to track accumulation in target organs .

Basic: What are the key applications of this compound in medicinal chemistry?

Methodological Answer:

- NSAID prodrugs : Derivatives like diflunisal (5-(2,4-difluorophenyl)-2-hydroxybenzoic acid) show COX-2 selectivity .

- Anti-cancer agents : Sulfonylhydrazide derivatives induce apoptosis via caspase-3 activation .

- Metabolic disorder therapeutics : GO inhibitors for primary hyperoxaluria .

Advanced: How to address low yields in large-scale synthesis?

Methodological Answer:

- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic sulfonylation .

- Catalyst recycling : Recover Copper/Zeolite via filtration (reusable for ≥5 cycles with <5% yield drop) .

- Byproduct mitigation : Add scavengers (e.g., molecular sieves) to absorb HCl generated during reactions .

Advanced: How to validate mechanistic pathways in anti-inflammatory activity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。